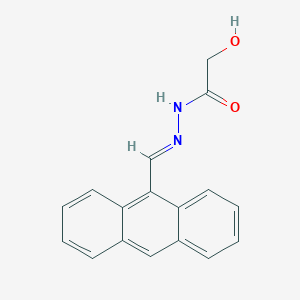
N'-(9-anthrylmethylene)-2-hydroxyacetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-(9-anthrylmethylene)-2-hydroxyacetohydrazide, commonly known as AHH, is a chemical compound that has gained significant attention in scientific research due to its unique properties. AHH is a hydrazone derivative of anthracene and has been widely studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental chemistry.
Mechanism of Action
The mechanism of action of AHH is not fully understood, but it is believed to act by inhibiting the growth of cancer cells through the induction of apoptosis. AHH has also been shown to inhibit the activity of certain enzymes involved in bacterial and fungal cell wall biosynthesis, leading to cell death.
Biochemical and Physiological Effects:
AHH has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that AHH can induce apoptosis in cancer cells by activating caspase-3 and caspase-9, two key enzymes involved in the apoptotic pathway. AHH has also been shown to exhibit antimicrobial activity against a range of bacterial and fungal strains, including antibiotic-resistant strains.
Advantages and Limitations for Lab Experiments
AHH has several advantages that make it an attractive compound for use in laboratory experiments. It is relatively easy to synthesize and purify, and it exhibits a range of interesting properties that make it useful for a variety of applications. However, AHH also has some limitations, including its tendency to degrade under certain conditions, making it difficult to work with in some experimental settings.
Future Directions
There are several potential future directions for research on AHH. One area of interest is the development of novel therapeutic agents based on the structure of AHH. Researchers are also interested in exploring the potential use of AHH as a fluorescent probe for biological imaging and as a sensor for detecting heavy metal ions in environmental samples. Additionally, further studies are needed to fully understand the mechanism of action of AHH and its potential applications in various fields.
Synthesis Methods
The synthesis of AHH can be achieved through various methods, including condensation reactions between anthracene-9-carbaldehyde and 2-hydroxyacetohydrazide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol, and the resulting product is purified through recrystallization.
Scientific Research Applications
AHH has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit antitumor, antibacterial, and antifungal activities, making it a promising candidate for the development of novel therapeutic agents. Additionally, AHH has been studied for its potential use as a fluorescent probe in biological imaging and as a sensor for detecting heavy metal ions in environmental samples.
properties
Product Name |
N'-(9-anthrylmethylene)-2-hydroxyacetohydrazide |
|---|---|
Molecular Formula |
C17H14N2O2 |
Molecular Weight |
278.3 g/mol |
IUPAC Name |
N-[(E)-anthracen-9-ylmethylideneamino]-2-hydroxyacetamide |
InChI |
InChI=1S/C17H14N2O2/c20-11-17(21)19-18-10-16-14-7-3-1-5-12(14)9-13-6-2-4-8-15(13)16/h1-10,20H,11H2,(H,19,21)/b18-10+ |
InChI Key |
TZPDBHQDXJEXBN-VCHYOVAHSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C=N/NC(=O)CO |
SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NNC(=O)CO |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NNC(=O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl4-({5-[3-bromo-4-(dimethylamino)benzylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate](/img/structure/B306695.png)
![ethyl 2-(2-ethoxybenzylidene)-5-(2-ethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B306699.png)
![5-(3-Allyl-5-ethoxy-4-hydroxybenzylidene)-3-cyclohexyl-2-[(4-ethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B306700.png)
![N-{5-[4-(4-morpholinyl)benzylidene]-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene}benzamide](/img/structure/B306703.png)
![N-{3-(2-methoxyphenyl)-5-[4-(4-morpholinyl)benzylidene]-4-oxo-1,3-thiazolidin-2-ylidene}benzamide](/img/structure/B306704.png)
![N-[3-(2-methoxyphenyl)-4-oxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-2-ylidene]benzamide](/img/structure/B306705.png)
![N-[3-(2-methoxyphenyl)-4-oxo-5-(2-thienylmethylene)-1,3-thiazolidin-2-ylidene]benzamide](/img/structure/B306706.png)
![N-{5-[4-(acetylamino)benzylidene]-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene}benzamide](/img/structure/B306707.png)
![2-hydroxy-N'-[4-(4-morpholinyl)benzylidene]acetohydrazide](/img/structure/B306708.png)
![N'-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]-2-hydroxyacetohydrazide](/img/structure/B306709.png)
![N-[5-[4-(acetylamino)benzylidene]-3-(2-methoxyphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]benzamide](/img/structure/B306712.png)
![2-hydroxy-N'-[(5-phenyl-2-furyl)methylene]acetohydrazide](/img/structure/B306713.png)

